

Application Note: Australine Hydrochloride for In Vitro Glycosidase Inhibition Assays

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Compound of Interest					
Compound Name:	Australine hydrochloride				
Cat. No.:	B573679	Get Quote			

Introduction

Australine hydrochloride is a polyhydroxylated pyrrolizidine alkaloid originally isolated from the seeds of Castanospermum australe. It is a potent and specific inhibitor of certain glycosidase enzymes, particularly those involved in glycoprotein processing and carbohydrate digestion. Australine acts as a competitive inhibitor of α-glucosidases like amyloglucosidase and is also known to inhibit glucosidase I, a key enzyme in the N-linked glycosylation pathway. [1] Its specificity makes it a valuable tool for researchers studying carbohydrate metabolism, glycoprotein processing, and for screening potential therapeutic agents for diseases such as diabetes and viral infections. This document provides a detailed protocol for conducting an in vitro glycosidase inhibition assay using australine hydrochloride.

Principle of the Assay

The protocol described here is a colorimetric assay that measures the activity of α -glucosidase using a chromogenic substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG). The enzyme catalyzes the hydrolysis of the colorless pNPG into glucose and p-nitrophenol. The reaction is stopped by the addition of a basic solution, which deprotonates the liberated p-nitrophenol to form the p-nitrophenolate ion, a yellow-colored product. The intensity of the yellow color, measured by absorbance at 405 nm, is directly proportional to the amount of p-nitrophenol produced and thus reflects the enzyme's activity. The inhibitory effect of **australine hydrochloride** is quantified by measuring the reduction in enzyme activity in its presence compared to a control without the inhibitor.



Quantitative Inhibition Data

The inhibitory potency of **australine hydrochloride** is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Enzyme	Organism/Sour ce	Inhibitor	IC50 Value	Inhibition Type
Amyloglucosidas e (α-glucosidase)	-	Australine	5.8 μΜ	Competitive
Glucosidase I	Mammalian Cells	Australine	Effective Inhibitor	-
α-Glucosidase	Aspergillus niger	7-fluoro- australine	>25-fold more potent than Australine	-

Note: Data is compiled from sources indicating australine's potent inhibition of amyloglucosidase with an IC50 of 5.8 μ M and its competitive nature.[1] Studies on fluorinated derivatives have shown enhanced inhibitory activity against α -glucosidase from A. niger.[2][3]

Experimental Protocol

This protocol is designed for a 96-well microplate format, suitable for screening multiple concentrations of the inhibitor.

Materials and Reagents

- Australine hydrochloride (MW: 225.65 g/mol as hydrochloride salt)
- α-Glucosidase from Saccharomyces cerevisiae or Aspergillus niger (e.g., Sigma-Aldrich G5003 or similar)
- p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)
- Sodium phosphate buffer (50 mM, pH 6.8)



- Sodium carbonate (Na₂CO₃), 0.1 M (Stop solution)
- Dimethyl sulfoxide (DMSO) for dissolving inhibitor if necessary
- 96-well clear, flat-bottom microplates
- Microplate reader capable of measuring absorbance at 405 nm
- Incubator set to 37°C

Procedure

- Preparation of Reagents:
 - Phosphate Buffer (50 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions to achieve a pH of 6.8.
 - α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase enzyme powder in cold phosphate buffer to the desired concentration. Prepare this solution fresh before the assay and keep it on ice.
 - pNPG Solution (1 mM): Dissolve pNPG powder in phosphate buffer. Gentle warming may be required to fully dissolve the substrate.
 - Australine Hydrochloride Stock Solution (e.g., 1 mM): Accurately weigh and dissolve australine hydrochloride in phosphate buffer or water to create a high-concentration stock. Further serial dilutions should be made using the phosphate buffer to achieve the desired final test concentrations.
 - ∘ Stop Solution (0.1 M Na₂CO₃): Dissolve sodium carbonate in deionized water.
- Assay Setup (in a 96-well plate):
 - Label wells for blanks, controls (no inhibitor), and test samples (with inhibitor).
 - \circ Blank Wells (Ab): Add 20 μL of phosphate buffer, 120 μL of phosphate buffer, and later, 20 μL of pNPG. The enzyme is omitted. This accounts for non-enzymatic hydrolysis of the substrate.



- \circ Control Wells (Ac): Add 20 μ L of phosphate buffer (or DMSO if used as a solvent for the inhibitor) and 20 μ L of α -glucosidase solution.
- \circ Test Wells (As): Add 20 μL of the desired **australine hydrochloride** dilution and 20 μL of α-glucosidase solution.
- Prepare all wells in triplicate for statistical validity.
- Pre-incubation:
 - Mix the contents of the wells gently by tapping the plate.
 - Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
- Enzymatic Reaction:
 - Initiate the reaction by adding 20 μL of 1 mM pNPG solution to all wells (including blanks, controls, and test wells).[4][5]
 - \circ The total volume in each well should now be 60 μ L (this can be scaled up if needed, maintaining concentration ratios).
 - Mix gently and incubate the plate at 37°C for 20 minutes.[4][5]
- Stopping the Reaction:
 - Terminate the reaction by adding 50 μL of 0.1 M sodium carbonate solution to every well.
 [4][5] The solution should turn yellow in wells with enzyme activity.
- Data Acquisition:
 - Measure the absorbance of each well at 405 nm using a microplate reader. [4][5][6]
- Data Analysis:
 - Correct the absorbance readings by subtracting the average absorbance of the blank (Ab) from all other readings.

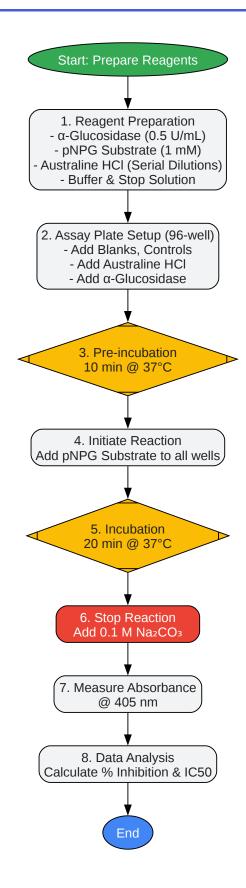


- Calculate the percentage of inhibition for each concentration of australine hydrochloride
 using the following formula: % Inhibition = [(Ac As) / Ac] * 100 Where:
 - Ac is the absorbance of the control (enzyme activity without inhibitor).
 - As is the absorbance of the sample with the inhibitor.
- Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Experimental Workflow Diagram



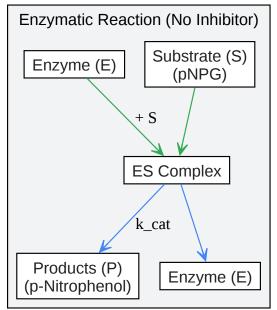


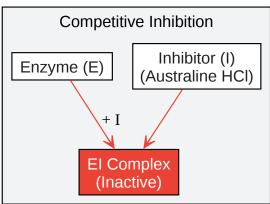
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Caption: Workflow for the in vitro α -glucosidase inhibition assay.



Inhibition Mechanism Diagram





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Caption: Competitive inhibition of α -glucosidase by australine HCl.

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